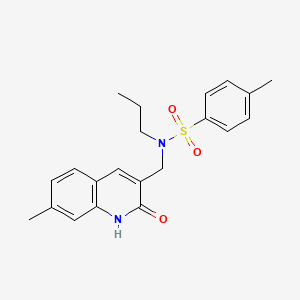

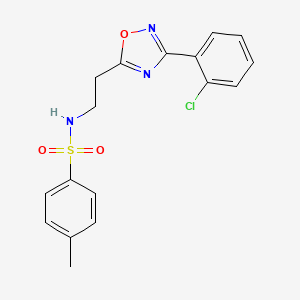

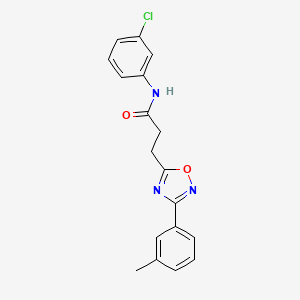

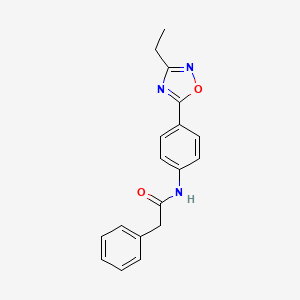

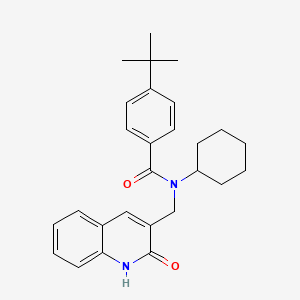

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide, also known as TAK-242, is a small molecule inhibitor that selectively targets Toll-like receptor 4 (TLR4) signaling. TLR4 is a key receptor in the innate immune system, which recognizes and responds to various pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). TLR4 activation leads to the production of pro-inflammatory cytokines and chemokines, which play important roles in host defense against infections but also contribute to the development of various inflammatory diseases. TAK-242 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases.

作用机制

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide selectively inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor molecules, such as myeloid differentiation factor 88 (MyD88) and Toll/IL-1 receptor domain-containing adaptor protein inducing interferon-beta (TRIF). This leads to the inhibition of downstream signaling pathways, including the activation of NF-κB and MAPKs, and the production of pro-inflammatory cytokines and chemokines.

Biochemical and Physiological Effects

This compound has been shown to have potent anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and epithelial cells. This compound treatment reduces the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1). This compound also inhibits the expression of cell surface molecules involved in inflammation, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1).

In animal models of inflammatory and autoimmune diseases, this compound treatment reduces systemic and local inflammation, improves organ function, and enhances survival. This compound has been shown to have protective effects on various organs, including the lung, liver, kidney, and intestine. This compound also reduces tissue damage and fibrosis in these models.

实验室实验的优点和局限性

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has several advantages for lab experiments, including its high selectivity for TLR4 signaling, its potent anti-inflammatory effects, and its well-established synthesis method. This compound can be used to study the role of TLR4 signaling in various cell types and animal models of inflammatory and autoimmune diseases. This compound can also be used in combination with other anti-inflammatory agents to study their synergistic effects.

However, this compound also has some limitations for lab experiments. This compound is a small molecule inhibitor that may have off-target effects on other signaling pathways. This compound may also have different effects in different animal models or disease conditions. This compound may not fully recapitulate the complexity of the human immune system and its interactions with the microbiome and environmental factors.

未来方向

There are several future directions for the research and development of 4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide and related compounds. First, further studies are needed to elucidate the molecular mechanisms of this compound and its effects on different cell types and signaling pathways. Second, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound and its potential therapeutic applications in various inflammatory and autoimmune diseases. Third, new TLR4 inhibitors with improved pharmacokinetic and pharmacodynamic properties may be developed to overcome the limitations of this compound. Fourth, TLR4 inhibitors may be combined with other immune modulators, such as checkpoint inhibitors and cytokine blockers, to enhance their therapeutic effects and reduce side effects. Fifth, TLR4 inhibitors may be used in combination with antibiotics and probiotics to modulate the host-microbiome interactions and prevent or treat infectious diseases.

合成方法

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide was first synthesized and reported in 2006 by researchers at Takeda Pharmaceutical Company Limited. The synthesis involves a multi-step process starting from commercially available starting materials. The key step is the coupling reaction between 2-hydroxy-3-methoxybenzaldehyde and 4-(tert-butyl)cyclohexylamine, followed by a series of functional group transformations and purification steps. The final product is obtained as a white solid with a purity of over 99%.

科学研究应用

4-(tert-butyl)-N-cyclohexyl-N-((2-hydroxyquinolin-3-yl)methyl)benzamide has been extensively studied in various preclinical and clinical settings for its potential therapeutic applications in inflammatory and autoimmune diseases. In vitro studies have shown that this compound selectively inhibits TLR4 signaling without affecting other TLRs or cytokine receptors. This compound blocks the downstream signaling cascade of TLR4, including the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the inhibition of pro-inflammatory cytokine and chemokine production.

In vivo studies have demonstrated that this compound has potent anti-inflammatory effects in various animal models of inflammatory and autoimmune diseases, including sepsis, endotoxemia, arthritis, colitis, and asthma. This compound treatment reduces systemic and local inflammation, improves organ function, and enhances survival in these models. This compound has also been shown to have synergistic effects with other anti-inflammatory agents, such as glucocorticoids and non-steroidal anti-inflammatory drugs (NSAIDs).

Clinical trials of this compound have been conducted in patients with sepsis, rheumatoid arthritis, and ulcerative colitis. In a phase II clinical trial of sepsis, this compound treatment showed a trend towards improved survival and reduced organ dysfunction compared to placebo. In a phase II clinical trial of rheumatoid arthritis, this compound treatment reduced disease activity and improved clinical outcomes compared to placebo. In a phase I clinical trial of ulcerative colitis, this compound treatment was well-tolerated and showed preliminary efficacy in reducing disease activity.

属性

IUPAC Name |

4-tert-butyl-N-cyclohexyl-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N2O2/c1-27(2,3)22-15-13-19(14-16-22)26(31)29(23-10-5-4-6-11-23)18-21-17-20-9-7-8-12-24(20)28-25(21)30/h7-9,12-17,23H,4-6,10-11,18H2,1-3H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECBAGBDPRDRRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC3=CC=CC=C3NC2=O)C4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。